4-Hydroxy-4-thiazol-2-yl-cyclohexanone
Description
4-Hydroxy-4-thiazol-2-yl-cyclohexanone is a bicyclic organic compound combining a cyclohexanone backbone with a thiazole substituent. Its structure features:
- A hydroxyl group (-OH) and a thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) at the 4-position of the cyclohexanone.
- Potential applications in medicinal chemistry (e.g., as a scaffold for kinase inhibitors or antimicrobial agents) due to the thiazole moiety’s bioactivity .
Properties
Molecular Formula |
C9H11NO2S |
|---|---|
Molecular Weight |
197.26 g/mol |
IUPAC Name |
4-hydroxy-4-(1,3-thiazol-2-yl)cyclohexan-1-one |
InChI |
InChI=1S/C9H11NO2S/c11-7-1-3-9(12,4-2-7)8-10-5-6-13-8/h5-6,12H,1-4H2 |
InChI Key |
APJQOFZMUGLMPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1=O)(C2=NC=CS2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations
Phenolic analogs (e.g., 4-(4-Hydroxyphenyl)cyclohexanone) may exhibit stronger hydrogen-bonding interactions due to the aromatic -OH group.
Solubility and Reactivity :
- Thiazole-containing compounds often display moderate solubility in polar solvents (e.g., DMSO) but poor aqueous solubility, whereas nitro- or carboxyl-substituted derivatives (e.g., 5-Hydroxy-2-nitrobenzoic acid) are more polar and water-soluble .
Synthetic Utility: Cyclohexanone derivatives with aromatic substituents (e.g., thiazole, phenyl) are common intermediates in drug discovery, whereas alkyl-substituted variants are typically used in materials science.
Recommendations for Further Study
Consult specialized databases (e.g., SciFinder, CAS Content Collection) for synthesis protocols and bioactivity data.
Perform density functional theory (DFT) calculations to compare electronic properties with analogs.
Explore structure-activity relationships (SAR) by synthesizing derivatives with modified substituents.
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